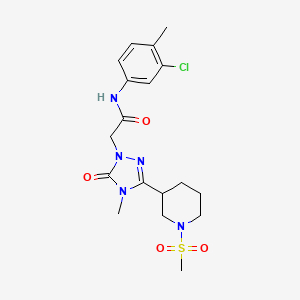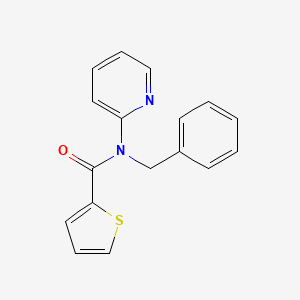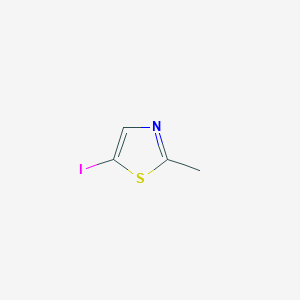
4-butyryl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyryl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide (4-BNTP) is a novel synthetic compound that has recently been discovered to have potential applications in scientific research. 4-BNTP is a derivative of the pyrrole ring and is composed of four carbon atoms, two nitrogen atoms, two sulfur atoms, and an oxygen atom. It is a water-soluble, colorless compound that has a molecular weight of 221.3 g/mol and a melting point of 65-67°C.
Applications De Recherche Scientifique
Chemical Synthesis and Modification
The research into 4-butyryl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide and related compounds primarily focuses on their synthesis, chemical properties, and potential applications in various fields, excluding drug usage, dosage, and side effects. One area of interest is the electrophilic bromination of pyrroles, where substrate-controlled regioselective bromination techniques have been developed to yield brominated species, demonstrating the chemical versatility and reactivity of pyrrole derivatives (Gao et al., 2018). Furthermore, the synthesis of novel pyrazine-substituted 1H-pyrrole-2-carboxamides showcases the compound's role in creating new chemical structures, indicating its utility in drug discovery and material science (Howells et al., 2022).
Electropolymerization and Material Applications
Another significant application is in the field of materials science, particularly in electropolymerization. The synthesis and electropolymerization of N-substituted pyrrole compounds, such as N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole, have been explored for creating stable polymer films with potential applications in electronics and smart materials (Lengkeek et al., 2010).
Antimicrobial Properties
Research has also been conducted on the antimicrobial properties of pyrrole-2-carboxamide derivatives. Synthesis and bioevaluation of certain derivatives have shown promising results as antimicrobial agents, indicating the potential of 4-butyryl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide related compounds in developing new antibiotics (Mane et al., 2017).
Optical and Electronic Applications
The synthesis of new classes of pyrrole compounds and the study of their conducting polymers have revealed novel optical properties, suggesting applications in electronic devices and smart windows. For instance, derivatives like 4-amino-N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzamide have shown improved properties when used in conducting polymers, indicating potential uses in optoelectronics and smart devices (Soyleyici et al., 2013).
Catalytic Applications
Additionally, catalyst systems involving pyrrole-2-carboxamide derivatives have been developed for the synthesis of complex organic molecules, including phenothiazines. These catalyst systems, utilizing environmentally friendly solvents like poly(ethylene glycol), highlight the compound's role in green chemistry and sustainable synthesis processes (Huang et al., 2014).
Propriétés
IUPAC Name |
4-butanoyl-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-4-13(17)10-7-12(15-8-10)14(18)16-9-11-5-3-6-19-11/h3,5-8,15H,2,4,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNIAQOFLNKUBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CNC(=C1)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyryl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B3016681.png)



![2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3016685.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B3016686.png)

![(E)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B3016691.png)
![4-[1-(2-Chloropyridine-4-carbonyl)piperidine-4-carbonyl]phenol](/img/structure/B3016692.png)
![1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3016693.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B3016697.png)